molecular formula C21H20N4O3S B3957095 2-[4-(4-methylphenyl)-1-piperazinyl]-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one

2-[4-(4-methylphenyl)-1-piperazinyl]-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one

Cat. No. B3957095
M. Wt: 408.5 g/mol
InChI Key: HLTCCGGVOZWZQQ-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the thiazole and piperazine rings, along with the nitrobenzylidene group, suggests that it could have interesting chemical properties, including potentially significant aromatic character and a variety of possible sites for hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase its polarity, potentially affecting its solubility in different solvents . The compound’s melting and boiling points, as well as other physical properties, would depend on the specifics of its molecular structure and the intermolecular forces at play.

Safety and Hazards

Without specific experimental data, it’s difficult to provide detailed information on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties. For instance, if it shows promising biological activity, it could be further studied as a potential pharmaceutical . Alternatively, if it has interesting chemical reactivity, it could find use in synthetic chemistry.

properties

IUPAC Name

(5Z)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-15-5-7-17(8-6-15)23-9-11-24(12-10-23)21-22-20(26)19(29-21)14-16-3-2-4-18(13-16)25(27)28/h2-8,13-14H,9-12H2,1H3/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTCCGGVOZWZQQ-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)/C(=C/C4=CC(=CC=C4)[N+](=O)[O-])/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(4-methylphenyl)-1-piperazinyl]-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one
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2-[4-(4-methylphenyl)-1-piperazinyl]-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one
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2-[4-(4-methylphenyl)-1-piperazinyl]-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one
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2-[4-(4-methylphenyl)-1-piperazinyl]-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one
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2-[4-(4-methylphenyl)-1-piperazinyl]-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one

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